2,5-Dibromo-3-chloroisonicotinaldehyde
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Overview
Description
2,5-Dibromo-3-chloroisonicotinaldehyde is an organic compound with the molecular formula C6H2Br2ClNO It is a derivative of isonicotinaldehyde, characterized by the presence of bromine and chlorine atoms at specific positions on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-chloroisonicotinaldehyde typically involves the bromination and chlorination of isonicotinaldehyde. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the aromatic ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-chloroisonicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: The compound is also involved in Suzuki cross-coupling reactions, where it reacts with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and arylboronic acids are used under inert atmosphere conditions.
Major Products: The major products formed from these reactions include substituted isonicotinaldehydes, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dibromo-3-chloroisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of medicinal compounds with therapeutic potential.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-chloroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
2,5-Dibromo-3-hexylthiophene: Similar in structure but with a hexyl group instead of a chloro group.
2,6-Dibromo-3,5-distyrylBODIPY: Another brominated compound with distinct optical properties.
2,5-Dibromo-3-methylthiophene: A thiophene derivative with similar bromination but different substitution pattern.
Uniqueness: Its combination of bromine and chlorine atoms on the isonicotinaldehyde scaffold makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific disciplines .
Properties
CAS No. |
1335051-53-0 |
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Molecular Formula |
C6H2Br2ClNO |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
2,5-dibromo-3-chloropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H2Br2ClNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H |
InChI Key |
XVEFJSBKYBNRFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Cl)C=O)Br |
Origin of Product |
United States |
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